pharmacological properties of 3-phenyl-2,3-dihydro-1H-inden-1-amine
pharmacological properties of 3-phenyl-2,3-dihydro-1H-inden-1-amine
An In-depth Technical Guide on the Pharmacological Properties of 3-Phenyl-2,3-dihydro-1H-inden-1-amine
Abstract
The 2,3-dihydro-1H-inden-1-amine (1-aminoindan) scaffold is a cornerstone in modern neuropharmacology, most notably represented by Rasagiline, a potent monoamine oxidase B (MAO-B) inhibitor for Parkinson's disease. This technical guide delves into the pharmacological properties of a specific, less-studied analog: 3-phenyl-2,3-dihydro-1H-inden-1-amine. By leveraging structure-activity relationship (SAR) data from closely related compounds and established experimental methodologies, this document constructs a predictive pharmacological profile for this molecule. We explore its potential as a modulator of the monoamine system, focusing on its likely dual activity as both a MAO-B inhibitor and a monoamine reuptake inhibitor. This guide provides detailed, field-proven in vitro and in vivo protocols for its characterization, offering a comprehensive framework for researchers, scientists, and drug development professionals investigating novel neurotherapeutics.
The Indanamine Scaffold: A Privileged Structure in Neuropharmacology
The 1-aminoindan framework is recognized as a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile ligand for multiple, distinct biological targets. Its rigid, bicyclic structure provides a defined orientation for pharmacophoric elements, making it an ideal starting point for designing potent and selective agents.
The primary therapeutic success of this scaffold is in the inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine. Derivatives of 2,3-dihydro-1H-inden-1-amine have been extensively developed as selective MAO-B inhibitors for the treatment of Parkinson's disease.[1][2] The introduction of a phenyl group at the 3-position of the indan ring, as in 3-phenyl-2,3-dihydro-1H-inden-1-amine, presents an intriguing modification. This structural alteration is hypothesized to modulate binding affinity and selectivity not only for MAO enzymes but also for monoamine transporters, potentially yielding a compound with a multi-target profile beneficial for complex neurological disorders.
Physicochemical Profile and Synthetic Strategy
A thorough understanding of a compound's physical and chemical properties is fundamental to its development as a therapeutic agent.
Physicochemical Data
| Property | Value |
| Chemical Name | 3-phenyl-2,3-dihydro-1H-inden-1-amine |
| Molecular Formula | C₁₅H₁₅N |
| Molecular Weight | 209.29 g/mol |
| Canonical SMILES | C1C(C2=CC=CC=C2C1C3=CC=CC=C3)N |
| Predicted LogP | 3.1 (ALOGPS) |
| Predicted Solubility | 0.025 g/L (ALOGPS) |
Synthetic Pathway Rationale
Below is a conceptual workflow for the synthesis, illustrating the key stages from starting materials to the final compound.
Core Pharmacological Mechanisms: Targeting the Monoamine System
The structural similarity of 3-phenyl-2,3-dihydro-1H-inden-1-amine to known MAO-B inhibitors and certain monoamine reuptake inhibitors strongly suggests its primary pharmacological activity will be centered on the modulation of dopamine, norepinephrine, and serotonin pathways.
Monoamine Oxidase (MAO) Inhibition
MAO enzymes, existing as two isoforms (MAO-A and MAO-B), are critical for neurotransmitter metabolism. MAO-B is predominantly responsible for degrading dopamine, making its inhibition a key strategy in Parkinson's disease to preserve dopaminergic function.[1]
Structure-Activity Relationship (SAR) Insights: Studies on rasagiline derivatives have shown that the indanamine core is essential for activity.[1][2] The introduction of hydrophobic fragments can enhance binding to a hydrophobic pocket near the entrance of the hMAO-B active site. The 3-phenyl group in our target compound is well-positioned to occupy this pocket, suggesting a high potential for potent and selective MAO-B inhibition.
Monoamine Reuptake Inhibition
The reuptake of monoamines from the synaptic cleft is mediated by specific transporter proteins: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). Inhibition of these transporters increases the synaptic availability of their respective neurotransmitters, a mechanism central to the action of most antidepressants and some psychostimulants.
Rationale for Investigation: The phenyl-amine motif within the indane structure is a common feature in many reuptake inhibitors. SAR studies of related series, such as 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, have demonstrated that substitutions on the phenyl ring can significantly alter potency and selectivity towards NET and SERT.[6] Therefore, it is crucial to characterize the binding and uptake inhibition profile of 3-phenyl-2,3-dihydro-1H-inden-1-amine across all three major monoamine transporters.
Experimental Protocols for In Vitro Characterization
A systematic in vitro evaluation is required to definitively establish the compound's mechanism of action and potency. The following protocols describe the standard, self-validating assays used in the field.
Protocol: Determination of MAO-A and MAO-B Inhibition
This assay quantifies the compound's ability to inhibit the enzymatic activity of MAO-A and MAO-B.
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Objective: To determine the half-maximal inhibitory concentration (IC50) for each MAO isoform.
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Methodology Rationale: A chemiluminescent assay using recombinant human enzymes offers high throughput and sensitivity. Kynuramine is often used as a non-selective substrate that is metabolized by both isoforms into 4-hydroxyquinoline.[7][8]
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Step-by-Step Protocol:
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Reagent Preparation: Prepare assay buffer, recombinant human MAO-A or MAO-B enzyme solutions, kynuramine substrate solution, and a luciferin-based detection reagent.
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Compound Plating: Serially dilute the test compound in DMSO and then in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM). Plate into a 96-well white opaque plate. Include controls for 100% activity (vehicle only) and 0% activity (known potent inhibitors like Clorgyline for MAO-A and Selegiline for MAO-B).
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Enzyme Incubation: Add the MAO-A or MAO-B enzyme solution to each well and pre-incubate with the compound for 15 minutes at 37°C to allow for binding.
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Reaction Initiation: Add the kynuramine substrate to initiate the enzymatic reaction. Incubate for 60 minutes at 37°C.
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Signal Detection: Add the detection reagent, which contains an enzyme that converts the product of the MAO reaction into a luminescent signal. Incubate for 20 minutes at room temperature.
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Data Acquisition: Read the luminescence on a plate reader.
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Data Analysis: Convert raw luminescence units to percent inhibition relative to controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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Protocol: Monoamine Transporter Uptake Inhibition
This functional assay measures the compound's ability to block the uptake of neurotransmitters into cells expressing the target transporter.
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Objective: To determine the IC50 for inhibition of dopamine, norepinephrine, and serotonin uptake.
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Methodology Rationale: Using human embryonic kidney (HEK293) cells stably transfected to express a single human monoamine transporter (hDAT, hNET, or hSERT) ensures target specificity.[9] A radiolabeled substrate (e.g., [³H]dopamine) provides a highly sensitive and direct measure of transporter function.[9][10]
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Step-by-Step Protocol:
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Cell Culture: Culture HEK293 cells expressing hDAT, hNET, or hSERT in appropriate media until confluent. Plate the cells in 96-well microplates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound in a Krebs-HEPES buffer.
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Pre-incubation: Wash the cells with buffer and then pre-incubate them with the various concentrations of the test compound (or vehicle/reference inhibitor like GBR 12909 for DAT) for 10-15 minutes at room temperature.
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Uptake Initiation: Initiate the uptake reaction by adding a mixture of the radiolabeled substrate (e.g., [³H]dopamine for DAT) and a corresponding concentration of the test compound. Incubate for a short period (e.g., 5-10 minutes) at room temperature. The short duration ensures measurement of the initial rate of uptake and prevents substrate metabolism.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
Cell Lysis and Scintillation Counting: Lyse the cells and add a scintillation cocktail. Quantify the amount of radiolabeled substrate taken up by the cells using a liquid scintillation counter.
-
Data Analysis: Define non-specific uptake using a high concentration of a known potent inhibitor. Calculate specific uptake and then percent inhibition for each test compound concentration. Determine the IC50 value by non-linear regression analysis as described for the MAO assay.
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In Vivo Pharmacological Assessment
Following in vitro characterization, in vivo studies in animal models are essential to evaluate the compound's behavioral effects and therapeutic potential. The choice of model is dictated by the in vitro profile.[11]
Models for Antidepressant-like and Anxiolytic Activity
If the compound shows significant SERT or NET inhibition, models of depression and anxiety are warranted.
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Forced Swim Test (FST): This is a widely used primary screening tool for acute antidepressant effects.[12][13] Rodents are placed in an inescapable cylinder of water. Immobility time is interpreted as a measure of "behavioral despair." Effective antidepressants decrease this immobility time, promoting active escape behaviors.[14]
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Sucrose Preference Test (SPT): This test measures anhedonia, a core symptom of depression.[13] Rodents are given a choice between two bottles, one with water and one with a sucrose solution. A reduction in preference for the sucrose solution in stressed animals is considered a depressive-like state, which can be reversed by chronic antidepressant treatment.
Models for Psychostimulant and Anti-Parkinsonian Activity
If the compound is a potent DAT inhibitor or MAO-B inhibitor, its effects on motor activity and dopaminergic function should be assessed.
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Locomotor Activity: This is a fundamental test to assess stimulant or sedative effects. The animal is placed in an open-field arena, and its movement is tracked automatically. A DAT inhibitor would be expected to increase locomotor activity.
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Learned Helplessness Model: This model has good construct and predictive validity for antidepressant effects.[14] Animals are exposed to an uncontrollable, inescapable stress (e.g., foot shocks). When later placed in a situation where escape is possible, they fail to initiate an escape response. This "helplessness" can be reversed by antidepressant treatment.[14]
Pharmacokinetics and ADME/Toxicity Profile
Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, along with its potential for toxicity, is critical for its progression in drug development.
In Silico and In Vitro ADME Screening
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In Silico Prediction: Computational models can predict key properties such as blood-brain barrier (BBB) penetration, plasma protein binding, and potential for inhibition of cytochrome P450 (CYP) enzymes.[15] For a CNS-acting drug, high BBB penetration is essential.
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Metabolic Stability: Incubating the compound with human liver microsomes or S9 fractions provides a measure of its metabolic stability.[7] Rapid metabolism can lead to a short half-life and low bioavailability, which may require chemical modification to address.
Toxicological Considerations
The amine functional group can sometimes be associated with toxicity. Preliminary toxicity can be assessed in vitro using cytotoxicity assays in relevant cell lines (e.g., HepG2 for hepatotoxicity). The route of exposure and dosage are critical factors in determining potential toxicity.[16]
Summary and Future Directions
3-phenyl-2,3-dihydro-1H-inden-1-amine is a promising chemical entity with a high probability of acting as a modulator of the monoamine system. Based on robust SAR data from related analogs, it is predicted to be a potent inhibitor of MAO-B and may also possess significant activity as a monoamine reuptake inhibitor, particularly at the dopamine transporter.
The immediate next steps involve executing the detailed in vitro protocols outlined in this guide to confirm its precise mechanism of action, potency, and selectivity. Should the in vitro data be favorable, demonstrating a desirable profile (e.g., potent MAO-B inhibition with moderate DAT inhibition), progression to in vivo models of Parkinson's disease would be a logical and compelling path forward. This structured approach ensures a thorough and efficient evaluation of 3-phenyl-2,3-dihydro-1H-inden-1-amine, maximizing the potential for its development as a novel therapeutic for neurological disorders.
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